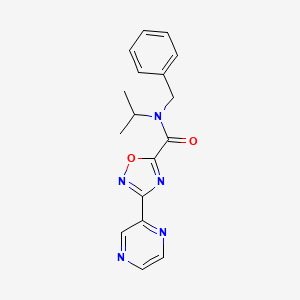![molecular formula C6H9NO2 B2524500 Ácido (1R)-2-Azabiciclo[3.1.0]hexano-1-carboxílico CAS No. 134732-52-8](/img/structure/B2524500.png)
Ácido (1R)-2-Azabiciclo[3.1.0]hexano-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-Azabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound featuring a nitrogen atom within its structure
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique structure allows for the creation of molecules with specific biological activities.
Medicine
In medicine, derivatives of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid are explored for their potential therapeutic applications. These derivatives can interact with various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the production of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the use of cyclopropylamines and carboxylic acids. One common method includes the [3+2] annulation of cyclopropenes with cyclopropylanilines . This reaction is known for its efficiency in creating the bicyclic structure with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often employs flow technology, which enables the preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes and azetidines . This method allows for precise control over reaction conditions and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, nucleophilic substitution reactions often require basic conditions, while oxidation reactions are typically performed under acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclobutanes and azetidines
Mecanismo De Acción
The mechanism of action of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of dipeptidyl peptidase 4, a target in the treatment of type 2 diabetes . The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with a different ring size and nitrogen placement.
1,2,4-Triazole-containing scaffolds: These compounds also contain nitrogen atoms within their structure and are used in various pharmaceutical applications.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring system, used in the synthesis of bio-active compounds.
Uniqueness
What sets (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid apart is its specific ring strain and the presence of a carboxylic acid group. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
134732-52-8 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m0/s1 |
Clave InChI |
CLPZNYCYBYIODB-UJURSFKZSA-N |
SMILES isomérico |
C1CN[C@]2([C@@H]1C2)C(=O)O |
SMILES |
C1CNC2(C1C2)C(=O)O |
SMILES canónico |
C1CNC2(C1C2)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)
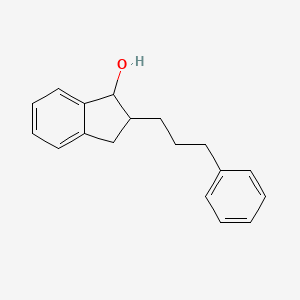
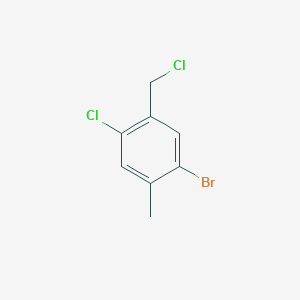

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)
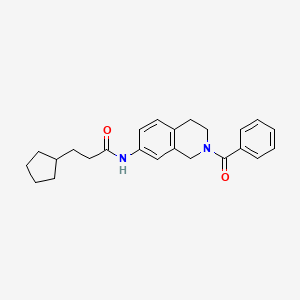
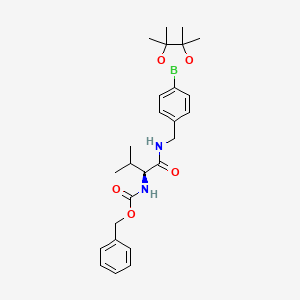
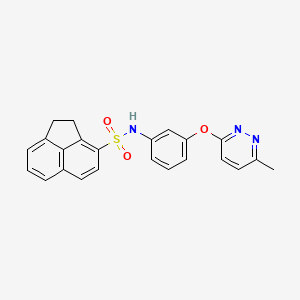
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524427.png)
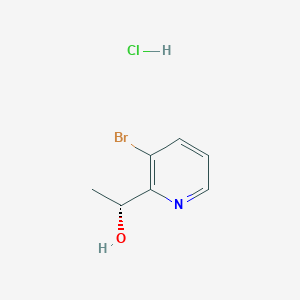
![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide](/img/structure/B2524433.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)
![2-(2,4-dichlorophenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2524435.png)
